molecular formula C13H21NO11 B13345173 (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid

(4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid

Cat. No.: B13345173
M. Wt: 367.31 g/mol
InChI Key: ILSNLPJEENENAT-ZNKBUBFTSA-N
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Description

(4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid is a complex organic compound characterized by multiple hydroxyl groups, an acetoxy group, and a hydroxyacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and acetylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

    Hydrolysis: Cleavage of the acetoxy group to yield the corresponding alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biomolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations may allow for the design of prodrugs or active pharmaceutical ingredients.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid involves its interaction with specific molecular targets. The hydroxyacetamido group may form hydrogen bonds with proteins or enzymes, while the acetoxy group could undergo hydrolysis to release acetic acid, potentially altering the local environment. The multiple hydroxyl groups may also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid include:

  • (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-aminoacetamido)-2-oxononanoic acid
  • (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxypropionamido)-2-oxononanoic acid

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups

Properties

Molecular Formula

C13H21NO11

Molecular Weight

367.31 g/mol

IUPAC Name

(4S,5R,6R,7S,8R)-9-acetyloxy-4,6,7,8-tetrahydroxy-5-[(2-hydroxyacetyl)amino]-2-oxononanoic acid

InChI

InChI=1S/C13H21NO11/c1-5(16)25-4-8(19)11(21)12(22)10(14-9(20)3-15)6(17)2-7(18)13(23)24/h6,8,10-12,15,17,19,21-22H,2-4H2,1H3,(H,14,20)(H,23,24)/t6-,8+,10+,11+,12+/m0/s1

InChI Key

ILSNLPJEENENAT-ZNKBUBFTSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)CO)O)O)O

Canonical SMILES

CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)CO)O)O)O

Origin of Product

United States

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